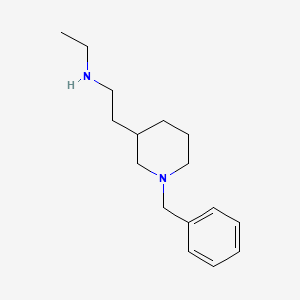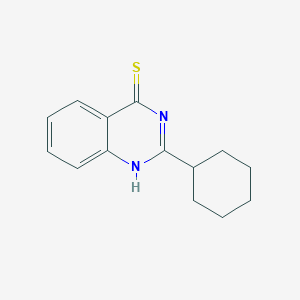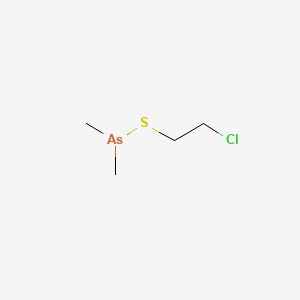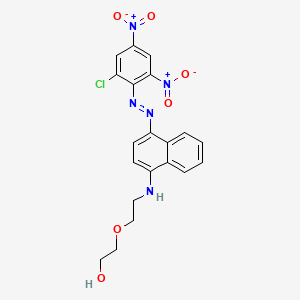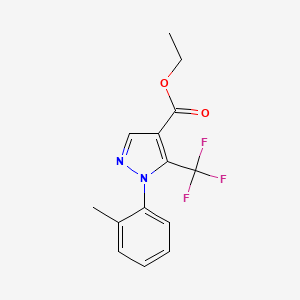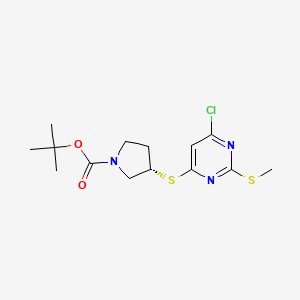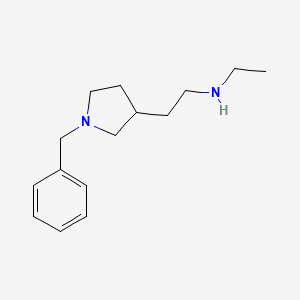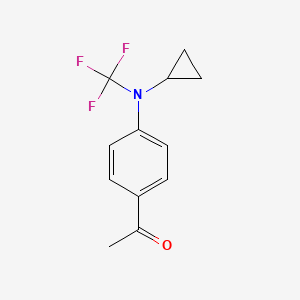
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl ketone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)ethanone
- 1-(4-(Cyclopropyl)phenyl)ethanone
- 1-(4-(Trifluoromethoxy)phenyl)ethanone
Uniqueness: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[4-[cyclopropyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H12F3NO/c1-8(17)9-2-4-10(5-3-9)16(11-6-7-11)12(13,14)15/h2-5,11H,6-7H2,1H3 |
InChI Key |
DRYJXCMEIAYMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


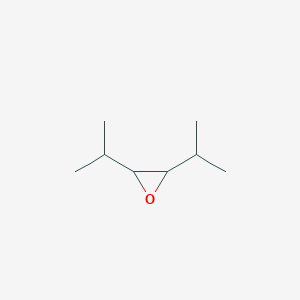
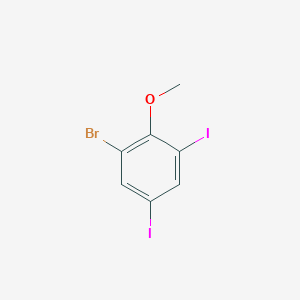
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
